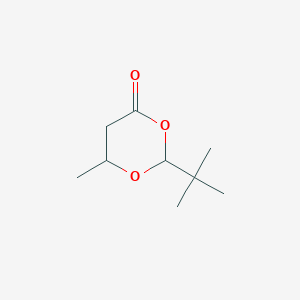![molecular formula C12H15ClN4O4S B1141654 1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli CAS No. 1207890-88-7](/img/new.no-structure.jpg)
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
The synthesis of 1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli typically involves multiple steps, including the formation of the pyrazole ring and the introduction of functional groups. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of Functional Groups: The chloro group can be introduced via chlorination reactions, while the methylsulfonyl group can be added through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods: Industrial synthesis may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
化学反应分析
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperatures and pH conditions.
Major Products:
科学研究应用
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
相似化合物的比较
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli can be compared with other similar compounds, such as:
Similar Compounds: Other pyrazole derivatives with different substituents, such as this compound.
属性
CAS 编号 |
1207890-88-7 |
|---|---|
分子式 |
C12H15ClN4O4S |
分子量 |
346.7899 |
同义词 |
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)
![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/structure/B1141583.png)


